molecular formula C17H21NO4 B12047173 6-Hydroxy Oxymorphone-d3

6-Hydroxy Oxymorphone-d3

Cat. No.: B12047173
M. Wt: 306.37 g/mol
InChI Key: AABLHGPVOULICI-AVRUEMSUSA-N
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Description

6alpha/beta-Hydroxyoxymorphone-D3 solution, 100 micrograms per milliliter in methanol, is a certified reference material. This compound is a major, active metabolite of the opiate oxymorphone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6alpha/beta-Hydroxyoxymorphone involves the hydroxylation of oxymorphone. The reaction typically requires specific conditions to ensure the correct stereochemistry of the hydroxyl groups at the 6alpha and 6beta positions. The reaction conditions often involve the use of catalysts and controlled environments to achieve the desired product.

Industrial Production Methods

Industrial production of 6alpha/beta-Hydroxyoxymorphone-D3 solution involves large-scale synthesis under stringent quality control measures. The process includes the use of deuterated reagents to incorporate deuterium atoms into the molecule, ensuring the production of a stable and consistent reference material .

Chemical Reactions Analysis

Types of Reactions

6alpha/beta-Hydroxyoxymorphone undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups into ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions typically require controlled temperatures and pH levels to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones, while reduction can yield various alcohols.

Scientific Research Applications

6alpha/beta-Hydroxyoxymorphone-D3 solution is widely used in scientific research due to its stability and well-defined properties. Some of its applications include:

Mechanism of Action

6alpha/beta-Hydroxyoxymorphone exerts its effects by interacting with opioid receptors in the body. It primarily targets the mu-opioid receptors, leading to analgesic effects. The compound’s mechanism of action involves binding to these receptors, which modulates the release of neurotransmitters and alters pain perception pathways .

Comparison with Similar Compounds

6alpha/beta-Hydroxyoxymorphone is unique due to its specific stereochemistry and deuterium incorporation. Similar compounds include:

    Oxymorphone: The parent compound from which 6alpha/beta-Hydroxyoxymorphone is derived.

    Hydromorphone: Another opioid agonist with similar analgesic properties but different metabolic pathways.

    Morphine: A widely used opioid with a different chemical structure and pharmacokinetic profile.

These compounds share similar analgesic effects but differ in their metabolic pathways, receptor affinities, and pharmacokinetics .

Properties

Molecular Formula

C17H21NO4

Molecular Weight

306.37 g/mol

IUPAC Name

(4R,4aS,7aR,12bS)-3-(trideuteriomethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol

InChI

InChI=1S/C17H21NO4/c1-18-7-6-16-13-9-2-3-10(19)14(13)22-15(16)11(20)4-5-17(16,21)12(18)8-9/h2-3,11-12,15,19-21H,4-8H2,1H3/t11?,12-,15+,16+,17-/m1/s1/i1D3

InChI Key

AABLHGPVOULICI-AVRUEMSUSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CC[C@]23[C@@H]4C(CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O

Canonical SMILES

CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O

Origin of Product

United States

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